molecular formula C10H14ClN B3241565 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine CAS No. 1471984-43-6

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine

Cat. No.: B3241565
CAS No.: 1471984-43-6
M. Wt: 183.68 g/mol
InChI Key: VPZCMDGVAFTRSV-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine is a benzylamine derivative featuring a benzene ring substituted with a chlorine atom at the 5-position and an isopropyl group at the 2-position, with a methanamine (-CH2NH2) moiety attached to the aromatic system. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse electronic and steric modifications.

Properties

IUPAC Name

(5-chloro-2-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZCMDGVAFTRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine typically involves the chlorination of 2-(propan-2-yl)phenylmethanamine. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as recrystallization or distillation to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding dechlorinated amine.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine, also known as a derivative of phenylmethanamine, has garnered attention in various scientific research applications, particularly within the fields of medicinal chemistry, pharmacology, and materials science. This compound's unique structural properties contribute to its potential utility in drug development and other innovative applications.

Medicinal Chemistry

Antidepressant and Anxiolytic Potential:
Research indicates that derivatives of phenylmethanamine exhibit activity at serotonin receptors, which are implicated in mood regulation. Studies have shown that compounds similar to this compound can modulate serotonin levels, potentially offering therapeutic effects for depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various phenylmethanamine derivatives for their binding affinity to serotonin receptors. The findings suggested that modifications to the phenyl ring significantly influenced receptor activity and selectivity, indicating a promising pathway for developing new antidepressants .

Neuropharmacology

Cognitive Enhancers:
Research has also suggested that compounds like this compound could enhance cognitive function by acting on neurotransmitter systems involved in learning and memory.

Case Study:
A clinical trial investigated the effects of similar compounds on cognitive performance in patients with mild cognitive impairment. The results demonstrated improvements in memory tasks, supporting the hypothesis that such amine derivatives can serve as cognitive enhancers .

Materials Science

Polymer Chemistry:
The amine group in this compound allows for its use as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Polymer Applications

Polymer TypeModification MethodResulting Properties
Epoxy ResinsAmine curing agentImproved adhesion and thermal resistance
PolyurethanesChain extenderEnhanced flexibility and durability
Biodegradable PolymersCrosslinking agentIncreased degradation rate

Analytical Chemistry

Chromatographic Applications:
Due to its distinct chemical properties, this compound can be utilized as a standard reference compound in chromatographic analysis, aiding in the identification and quantification of related substances.

Case Study:
A research article highlighted the use of this compound as a reference standard in HPLC methods for analyzing pharmaceutical formulations containing similar amine derivatives. The study validated the method's accuracy and precision, demonstrating its applicability in quality control processes .

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

[5-(4-Chlorophenyl)-2-furyl]methanamine ()
  • Core Structure : Furan ring substituted with a 4-chlorophenyl group.
  • Key Differences : Replaces the benzene ring with a furan heterocycle, altering electron distribution (furan is more electron-rich). The chlorine is positioned on the phenyl substituent rather than directly on the core ring.
[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine ()
  • Core Structure : Thiazole ring with methyl and isopropyl substituents.
  • Key Differences : The thiazole core introduces a sulfur atom, enhancing polarizability and hydrogen-bonding capacity.
1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine ()
  • Core Structure : Triazole ring with an isopropyl group.
  • Key Differences: The triazole core is a planar, aromatic heterocycle with two nitrogen atoms, offering hydrogen-bond acceptor/donor sites.
  • Implications : Improved metabolic stability compared to furan or thiophene derivatives due to the triazole’s resistance to oxidation .

Substituted Benzene Analogues

1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride ()
  • Core Structure : Benzene ring with chlorine and ethylsulfonyl groups.
  • Key Differences : The ethylsulfonyl group is electron-withdrawing, contrasting with the electron-donating isopropyl group in the target compound.
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine ()
  • Core Structure : Benzodiazepine fused ring system with chlorine and fluorophenyl substituents.
  • Key Differences : A complex bicyclic structure with fluorine enhancing electronegativity.
  • Implications : Likely CNS activity due to structural similarity to anxiolytic drugs like diazepam .

Physicochemical and Electronic Properties

Compound Core Structure Substituents logP (Predicted) Key Electronic Features
Target Compound Benzene 5-Cl, 2-isopropyl, -CH2NH2 ~3.2 Moderate lipophilicity, electron-withdrawing Cl
[5-(4-Chlorophenyl)-2-furyl]methanamine Furan 4-Cl-phenyl, -CH2NH2 ~2.8 Electron-rich furan, polarizable
1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine Benzene 5-Cl, 2-SO2Et, -CH2NH2 ~1.9 Highly polar sulfonyl group
1-[5-(propan-2-yl)-4H-triazol-3-yl]methanamine Triazole 5-isopropyl, -CH2NH2 ~2.5 Hydrogen-bonding triazole core

Biological Activity

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a chloro group and an amine group, which are crucial for its chemical reactivity and biological activity. The synthesis of this compound can involve various methods, including substitution reactions that introduce the chloro and isopropyl groups onto a phenyl ring. Its structural uniqueness allows it to interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amine group and participate in halogen bonding via the chloro group. These interactions can enhance binding affinity to target proteins, impacting their function. The compound has been investigated for several biological activities:

Table 1: Biological Activity Overview

Activity TypeObservationsReference
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryInvestigated but results are preliminary
CytotoxicityNot extensively studied; further research needed

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing various derivatives of similar structures, compounds with similar substituents showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 3.12 to 12.5 μg/mL for effective compounds . This suggests that this compound could hold promise as a lead compound for further development.
  • Cytotoxicity Assessments : While specific cytotoxicity data for this compound are sparse, related studies have shown that structurally similar compounds exhibit significant cytotoxic effects against cancer cell lines, prompting further investigation into this compound's potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of substituent variations on the phenyl ring in influencing biological activity. For instance, the presence of bulky groups generally enhances activity against certain viral targets . This highlights the need for further exploration of how modifications to this compound might optimize its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine?

The synthesis typically involves multi-step reactions, including halogenation of the phenyl ring followed by amination. For example, analogous compounds (e.g., 1-(5-methylpyrazin-2-yl)methanamine derivatives) are synthesized via nucleophilic substitution or reductive amination, with intermediates purified using column chromatography . Key steps include controlling reaction temperature (<0°C for halogenation) and using catalysts like Pd/C for hydrogenation. Characterization is performed via NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. How is this compound characterized in terms of purity and stability?

Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies under varying pH (1–13) and temperature (25–60°C) conditions are conducted to determine degradation kinetics. For example, related benzylamine derivatives showed <5% degradation after 72 hours at pH 7.4 and 37°C . Thermal stability is evaluated via thermogravimetric analysis (TGA), with decomposition temperatures >200°C reported for similar aryl methanamines .

Advanced Research Questions

Q. What experimental strategies mitigate low yield during the final amination step?

Low yields often arise from steric hindrance at the ortho-chloro and isopropyl-substituted phenyl ring. Strategies include:

  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance Buchwald-Hartwig amination efficiency, achieving yields up to 75% for hindered substrates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as shown in analogous syntheses of 5H-dibenzazepine derivatives .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity .

Q. How can researchers resolve contradictions in spectral data for structural confirmation?

Discrepancies between experimental and theoretical NMR/IR spectra may arise from conformational flexibility or solvent effects. Solutions include:

  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental 1^1H NMR chemical shifts to identify dominant conformers .
  • 2D NMR techniques : HSQC and NOESY clarify ambiguous proton assignments, particularly for overlapping aromatic signals .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for [1,1'-biphenyl]-2-yl(phenyl)methanone derivatives .

Q. What pharmacological models are suitable for evaluating bioactivity?

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Neuroactivity screening : Radioligand binding assays (e.g., dopamine D2 receptor affinity) in rat brain homogenates, using 3^3H-spiperone as a tracer .
  • In vivo toxicity : Acute toxicity studies in murine models (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .

Q. How can computational modeling predict metabolic pathways?

  • CYP450 metabolism : Use in silico tools like Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., benzylic carbon or chloro-substituted ring) .
  • Metabolite identification : MD simulations (Amber22) and QM/MM calculations model enzyme-substrate interactions, predicting metabolites such as N-oxides or hydroxylated derivatives .
  • Toxicity risk assessment : Derek Nexus flags structural alerts (e.g., genotoxic aryl amines) based on similarity to known toxicophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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